molecular formula C9H12BrNO2S B13612795 4-Bromo-2-isopropylbenzenesulfonamide

4-Bromo-2-isopropylbenzenesulfonamide

Cat. No.: B13612795
M. Wt: 278.17 g/mol
InChI Key: XBHQZIACAMNBRL-UHFFFAOYSA-N
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Description

4-Bromo-2-isopropylbenzenesulfonamide is an organic compound with the molecular formula C9H12BrNO2S It is a derivative of benzenesulfonamide, where the benzene ring is substituted with a bromine atom at the 4-position and an isopropyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the reaction of 4-bromo-2-isopropylbenzene with chlorosulfonic acid to form the corresponding sulfonyl chloride, which is then reacted with ammonia or an amine to yield the sulfonamide .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification steps, such as recrystallization or chromatography, are crucial to obtain the desired purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-isopropylbenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles like hydroxide ions or amines.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various substituted benzenesulfonamides, while oxidation and reduction can lead to sulfonic acids or amines .

Scientific Research Applications

4-Bromo-2-isopropylbenzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-2-isopropylbenzenesulfonamide involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor of certain enzymes by mimicking the structure of natural substrates or cofactors. The sulfonamide group can interact with the active site of enzymes, leading to inhibition of their activity. This mechanism is similar to other sulfonamide-based drugs that inhibit folate synthesis in bacteria .

Comparison with Similar Compounds

Uniqueness: 4-Bromo-2-isopropylbenzenesulfonamide is unique due to the presence of both bromine and isopropyl groups, which can influence its reactivity and interactions compared to other sulfonamides. These substitutions can enhance its specificity and potency in certain applications .

Properties

Molecular Formula

C9H12BrNO2S

Molecular Weight

278.17 g/mol

IUPAC Name

4-bromo-2-propan-2-ylbenzenesulfonamide

InChI

InChI=1S/C9H12BrNO2S/c1-6(2)8-5-7(10)3-4-9(8)14(11,12)13/h3-6H,1-2H3,(H2,11,12,13)

InChI Key

XBHQZIACAMNBRL-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C=CC(=C1)Br)S(=O)(=O)N

Origin of Product

United States

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